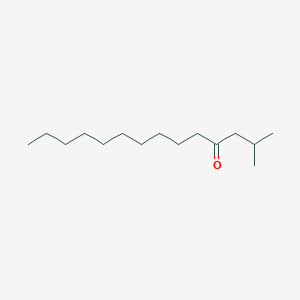![molecular formula C17H25N3O2 B14575279 1,1'-[(3-Nitrophenyl)methylene]dipiperidine CAS No. 61456-72-2](/img/structure/B14575279.png)
1,1'-[(3-Nitrophenyl)methylene]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1’-[(3-Nitrophenyl)methylene]dipiperidine is an organic compound characterized by the presence of a nitrophenyl group attached to a methylene bridge, which is further connected to two piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(3-Nitrophenyl)methylene]dipiperidine typically involves the reaction of 3-nitrobenzaldehyde with piperidine under specific conditions. The reaction proceeds through a condensation mechanism where the aldehyde group of 3-nitrobenzaldehyde reacts with the amine group of piperidine, forming a methylene bridge that links the two piperidine rings to the nitrophenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale.
Properties
CAS No. |
61456-72-2 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)-piperidin-1-ylmethyl]piperidine |
InChI |
InChI=1S/C17H25N3O2/c21-20(22)16-9-7-8-15(14-16)17(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h7-9,14,17H,1-6,10-13H2 |
InChI Key |
KEJVOTRRHNTZCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)[N+](=O)[O-])N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate](/img/structure/B14575199.png)
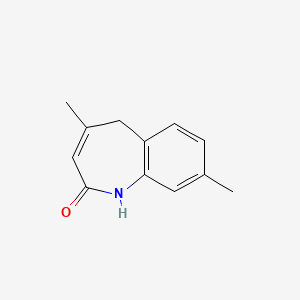
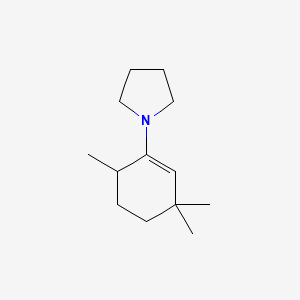
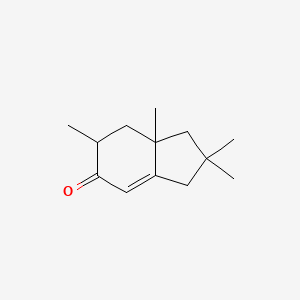
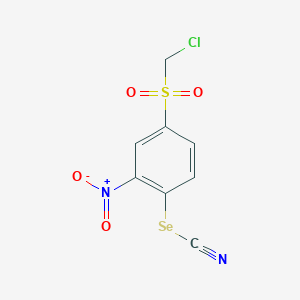
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14575228.png)
![Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14575234.png)
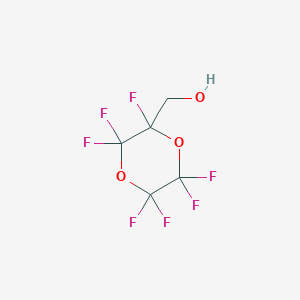
![1-(Benzenesulfonyl)-7-methylbicyclo[4.1.0]heptan-2-one](/img/structure/B14575245.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
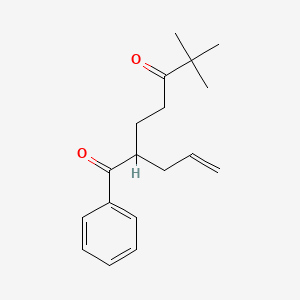
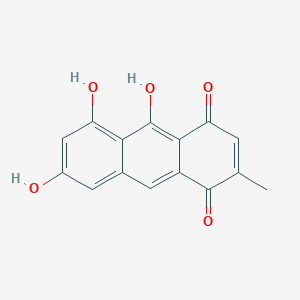
![6-(Methylsulfanyl)-7-phenoxy-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14575280.png)
